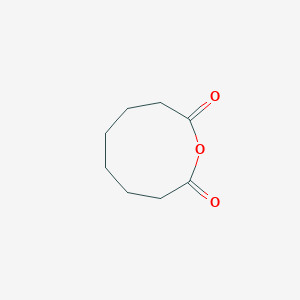

Suberic anhydride

Description

Historical Context of Anhydride (B1165640) Chemistry

The study of acid anhydrides dates back to the 19th century, a formative period in organic chemistry. These compounds are formally derived from two carboxylic acid molecules by the removal of one molecule of water, hence the name "anhydride," meaning "without water." researchgate.net The initial syntheses of anhydrides were achieved through the reaction of carboxylic acids with potent dehydrating agents like phosphorus pentoxide. numberanalytics.com

A pivotal moment in anhydride chemistry occurred in 1852 when French chemist Charles Frédéric Gerhardt synthesized acetic anhydride by reacting potassium acetate (B1210297) with benzoyl chloride. This work was crucial in clarifying the concepts of molecular structure and reaction types. Early methods also included heating acyl chlorides with the sodium salt of a carboxylic acid or with barium oxide. allfordrugs.comrsc.org These foundational discoveries established acid anhydrides as a reactive and important class of organic compounds, paving the way for their extensive use as acylating agents in both laboratory and industrial settings. scbt.comlongdom.org The synthesis of aspirin (B1665792) (acetylsalicylic acid) through the acetylation of salicylic (B10762653) acid with acetic anhydride is a classic example that highlights the industrial and medicinal importance of this class of compounds. longdom.org

Evolution of Research on Cyclic Anhydrides

While early research focused on linear anhydrides like acetic anhydride, interest gradually expanded to include cyclic anhydrides, which are formed from dicarboxylic acids. The study of these cyclic structures revealed unique properties and reactivities conferred by their ring structures. Unlike their linear counterparts, the reaction of a cyclic anhydride with a nucleophile can lead to a ring-opened product that possesses two different functional groups, a carboxylic acid and an ester or amide, which is a powerful strategy in synthesis.

The evolution of this field has been marked by several key developments:

Polymer Science : In the mid-20th century, cyclic anhydrides were identified as important monomers for producing polyesters and polyamides. scbt.com The development of polyanhydrides, particularly from monomers like adipic anhydride, for use as biodegradable polymers for drug delivery began to gain significant attention. researchgate.net

Natural Products : Researchers discovered that the cyclic anhydride motif is present in various natural products, sparking interest in their biosynthetic pathways and biological activities. mdpi.com

Advanced Synthetic Methods : More recently, research has focused on sophisticated applications of cyclic anhydrides. This includes their use in asymmetric synthesis through catalytic desymmetrization, where a chiral catalyst opens the ring of a meso-anhydride to create stereocenters in a controlled manner. nih.gov Furthermore, their pH-sensitive reactivity has made them valuable as linkers in bioconjugation and for the development of smart drug delivery systems. researchgate.net Modern techniques, such as the electrochemical dehydration of dicarboxylic acids, are being explored as milder and more sustainable routes to cyclic anhydrides. researchgate.net

This progression from simple reagents to complex molecular tools underscores the dynamic nature of research into cyclic anhydrides.

Significance of Suberic Anhydride in Organic Synthesis Research

This compound (oxocane-2,8-dione) holds particular importance in organic synthesis due to its structure—a flexible seven-membered ring derived from the eight-carbon diacid, suberic acid. Its significance is demonstrated across several areas of research, most notably in pharmaceuticals and polymer chemistry.

The most prominent application of this compound is as a critical intermediate in the synthesis of the histone deacetylase (HDAC) inhibitor Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA). researchgate.net Multiple synthetic routes to Vorinostat begin with the conversion of suberic acid to this compound. allfordrugs.comgoogle.com The anhydride is then reacted with aniline (B41778) in a ring-opening reaction to form suberanilic acid, a key precursor to the final drug molecule. google.comunimi.it This application highlights the utility of this compound in constructing complex, biologically active molecules.

In polymer science, this compound is a valuable monomer for the synthesis of polyanhydrides and poly(ester-anhydrides). These polymers are often biodegradable and have been investigated for biomedical applications. researchgate.netnih.gov The physical properties and degradation rates of these polymers can be tuned by copolymerizing this compound with other diacids, such as sebacic acid or adipic acid. researchgate.netrsc.org For instance, poly(suberic acid) is an aliphatic polyanhydride whose molecular weight can be controlled by adjusting the concentration of acetic anhydride during its synthesis from the corresponding diacid. acs.org

Furthermore, this compound is employed as a crosslinking agent in the production of resins and adhesives and as a building block for agrochemicals. lookchem.com Its ability to participate in Friedel-Crafts acylation reactions also allows for its incorporation into more complex aromatic structures. acs.org

The diverse applications of this compound are summarized in the table below.

| Research Area | Type of Reaction | Reactant(s) | Product(s)/Application | Citations |

| Pharmaceuticals | Ring-opening amidation | Aniline | Suberanilic acid (Intermediate for Vorinostat) | unimi.it, google.com, allfordrugs.com |

| Polymer Chemistry | Ring-opening polymerization | - | Poly(this compound) | acs.org |

| Polymer Chemistry | Copolymerization | Other diacids (e.g., sebacic acid) | Biodegradable polyanhydrides for drug delivery | researchgate.net, rsc.org |

| Materials Science | Crosslinking | Polyols, Polyamines | Crosslinked resins and adhesives | lookchem.com |

| Organic Synthesis | Friedel-Crafts Acylation | Aromatic compounds (e.g., 9-benzyl-9H-carbazole) | Keto acids | acs.org |

Current Research Landscape and Future Directions for this compound

The current research involving this compound and related cyclic anhydrides is focused on creating advanced functional materials and refining synthetic methodologies. A major trend is the development of sophisticated biodegradable polymers for biomedical applications, particularly in controlled drug delivery. nih.gov Researchers are designing poly(anhydride-esters) derived from suberic acid and other aliphatic diacids to achieve precise control over drug release kinetics and polymer degradation rates. rsc.org The relationship between the polymer's hydrophobicity, which can be adjusted by the choice of monomer, and its surface erosion characteristics is a key area of investigation.

Future directions for this compound research are pointing towards several innovative areas:

Smart Polymers and Nanomaterials : The integration of this compound into "smart" polymer systems that respond to specific biological stimuli (like pH changes) is a growing field. researchgate.net This could lead to more targeted and efficient drug delivery vehicles. The use of cyclic anhydrides in the self-assembly of functional nanoparticles is also an emerging application. ox.ac.uk

Sustainable Synthesis : There is an increasing emphasis on developing greener and more efficient methods for producing cyclic anhydrides. This includes exploring novel catalytic systems and electrochemical methods that avoid harsh reagents and high temperatures. researchgate.net

Advanced Polymer Architectures : Research is moving beyond simple linear copolymers to more complex structures. Techniques like ring-opening copolymerization of anhydrides with epoxides and other cyclic ethers are being used to create novel poly(ester-alt-ethers) with unique sequences and properties. rsc.org this compound can serve as a fundamental building block in these next-generation materials.

Bioconjugation and Surface Modification : The reactivity of this compound makes it suitable for modifying the surfaces of biomaterials or for conjugating with biological molecules. For example, cyclic anhydrides are used to modify starches to alter their physical properties. mdpi.com This utility is expected to be explored further for creating biocompatible coatings and functionalized bioprobes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxonane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIBXGXWMDCYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)OC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429492 | |

| Record name | Suberic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10521-06-9 | |

| Record name | Suberic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxonane-2,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Suberic Anhydride

Classical Synthetic Approaches for Suberic Anhydride (B1165640)

The traditional synthesis of suberic anhydride predominantly relies on the chemical dehydration of its parent dicarboxylic acid, suberic acid. This approach involves various dehydrating agents and reaction setups to facilitate the intramolecular cyclization.

Dehydration of Suberic Acid via Acetic Anhydride

The most common classical method for preparing this compound is the dehydration of suberic acid using acetic anhydride. google.com This reaction involves heating a mixture of the two reagents, which results in the formation of the cyclic this compound and acetic acid as a by-product. google.com The efficiency of this process is highly dependent on the reaction parameters.

Research has demonstrated that the yield and purity of this compound are significantly influenced by reaction temperature, duration, and pressure. google.com One improved method involves heating suberic acid and acetic anhydride while simultaneously removing the acetic acid by-product under reduced pressure. google.com This concurrent removal of a product shifts the reaction equilibrium forward, thereby accelerating the reaction rate and enhancing the yield. google.com

Heating temperatures are typically controlled between 120-170°C, with reaction times ranging from 1 to 3 hours. google.com The application of vacuum (reduced pressure) is a critical parameter, not only for removing acetic acid but also for distilling off unreacted acetic anhydride at the end of the process. google.com For instance, a synthesis conducted at 170°C for a total of 150 minutes, with strategic pressure adjustments to remove by-products, resulted in a 99.9% yield and 99.0% purity. google.com In contrast, a reaction at 130°C for a shorter duration of 60 minutes yielded a slightly lower purity and yield. google.com

| Temperature (°C) | Total Time (min) | Pressure | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 170 | 150 | Reduced pressure (variable) | 99.9 | 99.0 |

| 160 | 180 | Reduced pressure (variable) | 99.5 | 96.3 |

| 150 | 120 | Reduced pressure (variable) | 94.8 | 97.0 |

| 140 | 180 | Reduced pressure (variable) | 93.8 | 96.9 |

| 130 | 60 | Reduced pressure (variable) | 94.2 | 98.7 |

The concentration of acetic anhydride, the dehydrating agent, plays a crucial role in determining the yield and purity of the final product. google.com The ratio of suberic acid to acetic anhydride is a key parameter that must be optimized. Using a significant excess of acetic anhydride can facilitate the complete conversion of suberic acid. mdpi.com However, this also complicates the post-reaction work-up, requiring efficient removal of the unreacted anhydride. google.com

Studies on the synthesis of polyanhydrides, which involves a similar activation step, show that the amount of acetic anhydride used directly controls the degree of activation of the dicarboxylic acid monomers. mdpi.comresearchgate.net A patent for this compound synthesis demonstrates high yields and purities with suberic acid to acetic anhydride weight ratios of 1:1, 1:2, and 1:3. google.com For example, using a 1:2 ratio of suberic acid (10g) to acetic anhydride (20g) at 170°C resulted in the highest reported yield and purity of 99.9% and 99.0%, respectively. google.com Conversely, a 1:1 ratio at 140°C gave a lower yield and purity. google.com This suggests that a higher concentration of acetic anhydride, combined with optimal temperature, can drive the reaction to completion more effectively. google.com

| Suberic Acid (g) | Acetic Anhydride (g) | Ratio (w/w) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 10 | 10 | 1:1 | 140 | 93.8 | 96.9 |

| 10 | 20 | 1:2 | 170 | 99.9 | 99.0 |

| 10 | 30 | 1:3 | 160 | 99.5 | 96.3 |

| 10 | 20 | 1:2 | 140 | 98.1 | 98.5 |

The primary by-product in the synthesis of this compound from suberic acid and acetic anhydride is acetic acid. google.com The formation of this by-product can limit the reaction's progression towards the product. An effective mitigation strategy is the continuous removal of acetic acid from the reaction mixture as it forms. google.com This is often achieved by conducting the reaction under reduced pressure, which allows for the distillation of the lower-boiling acetic acid, thereby shifting the equilibrium towards the formation of this compound. google.com

Another potential side reaction, particularly if the reaction is not carefully controlled, is the intermolecular condensation of suberic acid molecules, which would lead to the formation of oligomeric or polymeric anhydrides instead of the desired cyclic monomer. mdpi.comacs.org This is mitigated by using appropriate reaction conditions, such as controlled temperature and reaction time, which favor the intramolecular cyclization. google.com The direct crystallization of the product from the reaction mixture after distilling off excess acetic anhydride also serves as a purification step, simplifying the post-treatment process and avoiding losses associated with more complex purification methods like recrystallization from a different solvent. google.com

Influence of Acetic Anhydride Concentration on Yield and Purity

Alternative Dehydrating Agents for Suberic Acid

While acetic anhydride is common, other dehydrating agents can also be employed for the synthesis of this compound from suberic acid. Phosphorus pentoxide is one such powerful dehydrating agent mentioned for this conversion. smolecule.com Another approach involves converting suberic acid into a more reactive intermediate. For instance, treatment with oxalyl chloride can convert a suberic acid monoester into the corresponding acid chloride. sapub.org This acid chloride is a highly reactive species that can then be cyclized. Additionally, carbodiimides, such as 1,3-dicyclohexylcarbodiimide (DCC), are known dehydrating agents used in amide and ester formation and can facilitate the cyclization of dicarboxylic acids. sapub.org

Electrochemical Synthesis of this compound

A modern and sustainable alternative to classical dehydration methods is the electrochemical synthesis of carboxylic anhydrides. chemistryviews.orgresearchgate.netnih.gov This method involves the electrolysis of the corresponding carboxylic acid, in this case, suberic acid, to form the anhydride directly. chemistryviews.orgresearchgate.net This process is advantageous as it avoids the use of stoichiometric amounts of harsh dehydrating agents, reducing chemical waste. chemistryviews.orgnih.gov

The electrochemical synthesis is typically performed in an undivided cell using inexpensive and robust electrode materials like graphite (B72142) for the anode and stainless steel for the cathode. researchgate.netnih.gov The reaction proceeds in a solvent such as acetonitrile (B52724), with a supporting electrolyte. chemistryviews.orgresearchgate.net This electrosynthesis is a redox-neutral process that preserves all carbon atoms of the starting material and has shown versatility with a broad range of carboxylic acids. researchgate.netnih.gov It represents a greener and potentially more efficient route for producing this compound, aligning with the principles of sustainable chemistry. chemistryviews.org

Mechanistic Investigations of Electrochemical Dehydration

A conceptually new, non-decarboxylative electrolysis of carboxylic acids has been developed to produce their corresponding anhydrides. nih.govd-nb.info This transformation is significant because, unlike classical Kolbe or Hofer-Moest electrolysis, it preserves all carbon atoms of the starting material in a redox-neutral reaction. researchgate.netnih.gov The process facilitates the intramolecular electrochemical dehydration of dicarboxylic acids, such as suberic acid, to yield cyclic anhydrides like this compound under mild conditions without the need for conventional dehydrating agents. kit.edu

Mechanistic studies involving ¹⁸O isotope labeling have provided insight into the reaction pathway. kit.edu These investigations revealed that the process involves the formation of sulfate (B86663) through the electrochemical oxidation and subsequent hydrolysis of a thiocyanate-based supporting electrolyte. kit.edu This finding confirms that the reaction is not a typical electrolysis but a unique dehydration process mediated by electrochemically generated species. kit.edu Throughout these studies, decarboxylated by-products were generally not observed, highlighting the high selectivity of the method. d-nb.info

Influence of Electrolyte Systems and Electrode Materials

The efficiency and outcome of the electrochemical synthesis of this compound are influenced by the choice of electrolyte and electrode materials. Research has identified inexpensive and eco-friendly materials that provide high selectivity. researchgate.net

Graphite and stainless steel have been established as the most effective anode and cathode materials, respectively. d-nb.info While the influence of the anode material on the anhydride yield is relatively low, with materials like glassy carbon, boron-doped diamond (BDD), and platinum showing similar performance, graphite is preferred for its low cost and stability. chemistryviews.orgd-nb.info The electrodes can often be reused multiple times without significant corrosion. chemistryviews.org

The electrolyte system is crucial for the reaction. A common setup involves using potassium thiocyanate (B1210189) (KSCN) as the supporting electrolyte in an acetonitrile (MeCN) solvent. researchgate.netchemistryviews.org While the formation of anhydrides can occur with other electrolytes, thiocyanate-based systems have been shown to produce high yields. researchgate.net Another electrolyte that has been successfully used is tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄). nih.govd-nb.info The electrolyte's nature and concentration can significantly impact the reaction environment at the electrode-electrolyte interface. nih.govresearchgate.netuniversiteitleiden.nl

Table 1: Standard Conditions for Electrochemical Anhydride Synthesis

| Parameter | Condition | Source |

| Cell Type | Undivided Cell | researchgate.netd-nb.info |

| Anode | Graphite | researchgate.netd-nb.info |

| Cathode | Stainless Steel | researchgate.netd-nb.info |

| Solvent | Acetonitrile (MeCN) | researchgate.netd-nb.info |

| Supporting Electrolyte | 0.10 M KSCN | researchgate.netd-nb.info |

| Current Density | 50 mA cm⁻² | researchgate.netd-nb.info |

| Temperature | 298 K | researchgate.netd-nb.info |

Analysis of By-products in Electrochemical Synthesis

A significant advantage of the modern electrochemical approach to anhydride synthesis is its high selectivity, which minimizes the formation of by-products. researchgate.net In studies investigating the broad applicability of this method, decarboxylated products were notably absent in the final reaction mixtures. nih.govd-nb.info

The only significant exception reported was the formation of N-tert-butylacetamide as a side-product during the electrolysis of pivalic acid, which is structurally different from suberic acid. nih.govd-nb.info For dicarboxylic acids like suberic acid, the primary competing reaction can be the formation of linear anhydrides or polymers rather than the desired cyclic anhydride. google.comgoogle.com However, the electrochemical method has been shown to be highly selective for the desired anhydride product. researchgate.net One study on the by-products from the electrochemical synthesis of dimethyl suberate (B1241622) from glutaric anhydride identified various compounds, but this process is distinct from the direct dehydration of suberic acid. osti.gov

Chemoenzymatic Approaches to this compound Derivatives

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions. These methods are particularly useful for transforming this compound into valuable derivatives.

Lipase-Mediated Biocatalysis in Anhydride Transformations

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze reactions involving esters and anhydrides. beilstein-journals.orgd-nb.info In the context of this compound, lipases can mediate transformations to produce key pharmaceutical intermediates. For instance, Candida antarctica lipase (B570770) B (CaLB), often immobilized as Novozym 435, has been effectively used in the synthesis of precursors for Vorinostat (B1683920), a histone deacetylase inhibitor. unimi.it

One key step involves the acylation of aniline (B41778) with this compound. unimi.it The choice of solvent is critical for reaction efficiency. Studies have shown that while this compound has limited solubility in some common solvents, mixtures such as 2-MeTHF with N-methyl pyrrolidone (NMP) or the use of t-amyl alcohol can lead to high yields of the desired suberanoyl acid intermediate. unimi.it Specifically, t-amyl alcohol provided the highest recovered yield in the shortest time. unimi.it Lipases like Chirazyme L-2 have also been used for the esterification of glycerol (B35011) with various anhydrides, demonstrating the broad utility of these biocatalysts in anhydride chemistry. pu-toyama.ac.jp

Table 2: Solvent Screening for the Reaction of this compound and Aniline

| Solvent | Conversion (1 h) | Recovered Yield | Source |

| 2-MeTHF | - | 70% | unimi.it |

| Dioxane | 100% | 75% | unimi.it |

| 2-MeTHF / NMP (10%) | 100% | 91% | unimi.it |

| t-Amyl alcohol | 100% | 94% | unimi.it |

Based on data for the synthesis of a suberanoyl acid intermediate. unimi.it

Continuous Flow Synthesis for Anhydride-Based Intermediates

Continuous flow processing offers significant advantages over traditional batch methods, including enhanced mass and heat transfer, improved safety, and potential for automation. This technology has been successfully applied to the synthesis of intermediates derived from this compound. unimi.it

In the synthesis of a vorinostat precursor, the reaction of this compound with aniline was adapted to a continuous flow system. unimi.it Using dioxane as a solvent due to its ability to dissolve all reactants, the complete consumption of the anhydride was achieved in just 10 minutes of residence time at room temperature. unimi.it This represents a significant improvement over the 30-minute reaction time required under batch conditions, showcasing the enhanced efficiency of flow chemistry for this transformation. unimi.it The ability to rapidly produce such anhydride-based intermediates is valuable for multi-step syntheses of complex molecules. nih.govgoogle.com

Novel Synthetic Routes to this compound

Beyond the electrochemical methods previously discussed, other novel synthetic routes aim to improve upon traditional preparation methods. The conventional synthesis of this compound typically involves the dehydration of suberic acid using reagents like acetic anhydride, often at high temperatures. researchgate.netnih.gov While effective, these methods can present challenges in purification, as the formation of linear anhydride oligomers can compete with the desired cyclization, making it difficult to isolate pure this compound. google.comgoogle.com

An improved chemical method involves reacting suberic acid with acetic anhydride while simultaneously removing the acetic acid by-product via vacuum distillation. google.com This approach allows for the use of lower reaction temperatures and shorter reaction times, leading to yields of this compound as high as 99.9% with a purity of 99.0%. google.com

Another approach involves the reaction of suberic acid with equimolar amounts of p-toluenesulfonyl chloride and benzotriazole, which reportedly yields the activated intermediate for subsequent reactions in high yield. researchgate.net These newer methods, along with the electrochemical route, represent significant progress toward more efficient, controlled, and sustainable synthesis of this compound. researchgate.netresearchgate.net

Exploration of Sustainable Synthetic Pathways

The pursuit of sustainability in chemical manufacturing has led to a shift from petrochemical feedstocks to renewable, bio-based sources. Suberic acid, the direct precursor to this compound, is a primary target for these green synthetic efforts.

Historically, suberic acid has been produced industrially through the oxidation of feedstocks like cyclooctane (B165968) or castor oil. google.com Modern research, however, is exploring pathways that utilize biomass-derived platform molecules. Carbohydrates, fats, and oils are prominent renewable feedstocks for producing dicarboxylic acids, including suberic acid. mdpi.comabiosus.org Fermentation processes using engineered microorganisms can convert sugars from sources like starch or cellulose (B213188) into valuable chemical building blocks. mdpi.commdpi.com For instance, succinic acid, a related dicarboxylic acid, is already produced commercially via the fermentation of carbohydrates. mdpi.com

Specific bio-based routes to suberic acid that have been investigated include:

Enzymatic Processes: A notable example involves the use of E. coli to produce suberic acid from hydroxy cyclooctane, achieving a yield of 13%. acs.org

Chemical Catalysis from Bio-platforms: A patented method describes the production of suberic acid from γ-valerolactone, a platform chemical derivable from biomass. acs.org

Oxidation of Renewable Feedstocks: The oxidation of cyclooctene (B146475), which can be derived from biomass, presents another route. google.com Innovations in this area focus on replacing harsh traditional catalysts, like 50% sulfuric acid, with more benign systems. google.com One such advanced method employs a composite phase transfer catalyst composed of tetraalkylammonium perrhenate (B82622) and an alkylimidazolium bisulfate ionic liquid, using hydrogen peroxide as the oxidant. This system achieves high conversion rates of cyclooctene (>90%) and suberic acid yields of over 60% under mild conditions, with the added benefit of a recyclable catalyst. google.com

The conventional method for synthesizing this compound is the intramolecular dehydration of suberic acid, often using acetic anhydride. unimi.itgoogle.com Recent process optimization has focused on making this step more efficient and environmentally friendly. A patented method enhances this reaction by performing it under reduced pressure. This technique continuously removes the acetic acid byproduct, which shifts the reaction equilibrium forward and accelerates the process. It also simplifies the post-treatment, allowing for direct crystallization from the reaction mixture to obtain high-purity this compound. google.com

| Feedstock/Precursor | Synthetic Method | Key Parameters | Yield/Purity | Reference |

| Suberic Acid | Dehydration with Acetic Anhydride | Temp: 140°C; Time: 40 min reaction, 50 min vacuum; Solvent: Petroleum ether:Acetonitrile (1:2) | Yield: 98.1%, Purity: 98.5% | google.com |

| Suberic Acid | Dehydration with Acetic Anhydride | Temp: 160°C; Time: 120 min reaction, 60 min vacuum; Solvent: Acetonitrile | Yield: 99.5%, Purity: 96.3% | google.com |

| Suberic Acid | Dehydration with Acetic Anhydride | Temp: 130°C; Time: 40 min reaction, 20 min vacuum; Solvent: Ethyl acetate (B1210297) | Yield: 94.2%, Purity: 98.7% | google.com |

| Cyclooctene | Catalytic Oxidation | Catalyst: Tetraalkylammonium perrhenate/Alkylimidazolium bisulfate ionic liquid; Oxidant: H₂O₂ | Yield: >60% | google.com |

| Hydroxy cyclooctane | Enzymatic Process | Biocatalyst: E. coli | Yield: 13% | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of Green Chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.nethumanjournals.com The synthesis of this compound and its derivatives is an active area for the implementation of these principles.

Catalysis and Biocatalysis: A core tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. acs.org In the context of this compound chemistry, biocatalysis has emerged as a powerful tool. Lipases, such as Candida antarctica lipase B (CaLB), have been employed for the synthesis of suberic acid-containing polyesters and in chemoenzymatic pathways. mdpi.comunimi.it For example, a new chemoenzymatic route for the synthesis of Vorinostat, a drug derived from this compound, utilizes a Mycobacterium smegmatis acyl transferase (MsAcT) for the initial reaction step in water, a green solvent. chim.itunimi.it The use of enzymes is highly specific, often eliminating the need for protecting groups, which aligns with the principle of reducing derivatives. acs.org

Safer Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages their replacement with safer alternatives. researchgate.net Research into reactions involving this compound has included the screening of various solvents to find less hazardous and more effective options. In a study on the synthesis of a suberanoyl acid intermediate, several green solvents were evaluated. unimi.it While traditional solvents like dioxane were effective, the study found that greener solvents such as t-amyl alcohol and a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N-methylpyrrolidone (NMP) also gave excellent results, with yields over 90%. unimi.it Notably, t-amyl alcohol provided the highest recovered yield in the shortest time without needing a co-solvent. unimi.it

| Solvent System | Product Yield | Reaction Time (min) | Observations | Reference |

| t-amyl alcohol | >90% | 60 | Fine suspension, highest recovered yield | unimi.it |

| 2-MeTHF / NMP (10% v/v) | >90% | 60 | Clear solution | unimi.it |

| Dioxane | - | 60 | Clear solution | unimi.it |

| 2-MeTHF | - | 60 | Rough suspension | unimi.it |

| Toluene | - | 60 | Fine suspension | unimi.it |

Energy Efficiency and Process Intensification: Minimizing energy consumption is another key principle of green chemistry. acs.org This is often achieved by designing processes that can be conducted at ambient temperature and pressure. Furthermore, process intensification techniques like continuous flow chemistry can significantly improve efficiency. A continuous flow system for the synthesis of a this compound derivative demonstrated complete consumption of the anhydride in just 10 minutes at room temperature, compared to 30 minutes for the equivalent batch reaction, showcasing enhanced mass transfer and time savings. unimi.itunimi.it

By focusing on renewable feedstocks, employing highly efficient biocatalysts, selecting benign solvent systems, and optimizing reaction conditions, the synthesis of this compound is progressively aligning with the goals of sustainable and green chemistry.

Reactivity and Reaction Mechanisms Involving Suberic Anhydride

Ring-Opening Reactions of Suberic Anhydride (B1165640)

The core of suberic anhydride's chemical behavior lies in the opening of its seven-membered ring. This process is readily initiated by a variety of nucleophiles and is a key step in the synthesis of more complex molecules.

Nucleophilic Ring-Opening Reactions

Nucleophilic acyl substitution is the primary mechanism governing the reactions of this compound. libretexts.org A nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the departure of a carboxylate group, which is a good leaving group. libretexts.orgsaskoer.ca

This compound readily reacts with primary and secondary amines to form amides. libretexts.orgopenstax.org For instance, the reaction with aniline (B41778) yields suberanilic acid. google.comunimi.ituq.edu.au This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. libretexts.orglibretexts.org The reaction typically proceeds at room temperature and can be carried out in various organic solvents. unimi.it

In a typical reaction, the amine attacks one of the carbonyl groups of the this compound ring. This is followed by the opening of the ring to form an initial amide product, which still contains a carboxylic acid group. libretexts.orgsaskoer.ca The use of two equivalents of the amine is common, where the second equivalent acts as a base to neutralize the carboxylic acid formed, preventing the protonation of the reacting amine. libretexts.org

The formation of a dianilide can occur as a side reaction, especially if the reaction conditions are not carefully controlled. allfordrugs.comgoogleapis.com This happens when a second molecule of aniline reacts with the initially formed suberanilic acid.

The reaction between this compound and aniline is a well-established method for the synthesis of suberanilic acid. google.comunimi.itallfordrugs.com This reaction is a crucial step in the synthesis of the histone deacetylase inhibitor Vorinostat (B1683920) (suberanilohydroxamic acid or SAHA). unimi.ituq.edu.auallfordrugs.com The reaction involves the ring-opening of this compound by aniline, resulting in the formation of a mono-amide and a mono-carboxylic acid, which is suberanilic acid. google.comuq.edu.au Studies have shown that this reaction can achieve high yields, with some reporting up to 94%. uq.edu.au

The reaction conditions for the synthesis of suberanilic acid have been optimized in various studies. Solvents such as tetrahydrofuran (B95107) (THF), tert-amyl alcohol, and dioxane have been employed, with complete conversion often achieved within an hour at room temperature. unimi.it

| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield | Reference |

| This compound | Aniline | Suberanilic acid | 2-MeTHF/NMP (10%) | 1 h | >90% | unimi.it |

| This compound | Aniline | Suberanilic acid | t-amyl alcohol | 1 h | >90% | unimi.it |

| This compound | Aniline | Suberanilic acid | Dioxane | 10 min (flow) | - | unimi.it |

| This compound | Aniline | Suberanilic acid | Acetic Anhydride/THF | 45 min | 94% | uq.edu.auucl.ac.uk |

Similar to its reaction with amines, this compound reacts with alcohols in a process called alcoholysis to form monoesters. libretexts.orgCurrent time information in Bangalore, IN.chemguide.co.uk The alcohol, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of an ester and a carboxylic acid. libretexts.orglibretexts.org This reaction is a common method for the preparation of suberic acid monoesters. The reaction is typically carried out by heating the mixture of the anhydride and the alcohol. chemguide.co.uk Pyridine is sometimes used as a solvent and a base to neutralize the carboxylic acid by-product. libretexts.org

The general mechanism involves the nucleophilic attack of the alcohol on a carbonyl group, formation of a tetrahedral intermediate, and subsequent ring-opening. libretexts.orglibretexts.org

The ring-opening of a symmetrical anhydride like this compound by a nucleophile does not present a regioselectivity issue, as both carbonyl groups are equivalent. However, the selectivity of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of Vorinostat, selective mono-amidation of this compound is desired to avoid the formation of the dianilide by-product. allfordrugs.com

In the context of asymmetric desymmetrization, studies on other cyclic anhydrides using chiral catalysts have shown that high selectivity for the attack on one of the two enantiotopic carbonyl groups can be achieved. nih.gov While specific studies on the selective ring-opening of this compound with chiral catalysts were not found in the provided search results, the principles of achieving selectivity through catalyst design are well-established for other cyclic anhydrides. nih.gov

Reactions with Alcohols to Form Esters

Polymerization Reactions Initiated by this compound

This compound can act as a monomer in polymerization reactions, particularly in the synthesis of polyesters and polyanhydrides. lookchem.comnih.gov

Polyanhydrides: this compound can undergo ring-opening polymerization to form poly(this compound). nih.gov This type of polymerization can be initiated by heat or a catalyst. Polyanhydrides are a class of biodegradable polymers with applications in controlled drug delivery. nih.gov The properties of the resulting polymer, such as degradation rate, are influenced by the length of the aliphatic chain in the monomer. nih.gov

Polyesters: this compound can be used in condensation polymerization with diols to produce polyesters. vulcanchem.com It is also a key component in the synthesis of poly(ester-anhydrides). researchgate.net These polymers are synthesized by reacting dicarboxylic acids like suberic acid with hydroxyalkanoic acids. researchgate.net The resulting ester monomers can then be polymerized.

Furthermore, this compound can participate in ring-opening copolymerization with epoxides and other cyclic ethers, catalyzed by metal complexes, to yield poly(ester-alt-ethers). rsc.org This method allows for the synthesis of polymers with alternating ester and ether linkages, offering a combination of rigidity and flexibility. rsc.org

Ring-Opening Copolymerization with Epoxides

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a significant method for synthesizing polyesters. researchgate.net This process allows for the creation of a wide array of biodegradable polyesters due to the large commercial availability of both monomer types. nih.gov While specific studies focusing solely on this compound with epoxides are not extensively detailed in the provided results, the general principles of ROCOP apply. The reaction involves the alternating insertion of epoxide and anhydride units into the growing polymer chain.

Various catalytic systems have been developed to facilitate this copolymerization, including those based on zinc, cobalt, chromium, and aluminum. nih.gov For instance, metallocene complexes such as [Cp2MCl2] (where M = Ti, Zr, Hf) have proven to be effective catalysts for the ROCOP of epoxides and anhydrides, particularly with sterically demanding epoxides. rsc.org Similarly, chromium complexes with sterically demanding amino triphenolate ligands, in the presence of a cocatalyst, can perform alternating ROCOP of epoxides and anhydrides. rsc.org The choice of catalyst and cocatalyst significantly impacts the polymerization reaction. rsc.org Manganese(III) asymmetrical Schiff base complexes have also been utilized, where the electronic and steric effects of substituents on the ligand influence the formation of alternating copolymers. rsc.org

Kinetic studies of anhydride/epoxide copolymerization have revealed important mechanistic details. For example, with a zirconium(IV) catalyst, the polymerization of phthalic anhydride and butylene oxide was found to be first order in both the catalyst and epoxide concentrations but zero order in the anhydride concentration. nih.gov This suggests that the epoxide coordination and insertion are rate-determining steps.

Synthesis of Polyesters and Poly(ester-anhydrides)

This compound is a key monomer in the synthesis of both polyesters and poly(ester-anhydrides). Poly(ester-anhydrides) are particularly noteworthy as they combine the properties of polyesters and polyanhydrides, potentially offering enhanced characteristics compared to either polymer alone. aalto.fi

One method for synthesizing poly(ester-anhydrides) involves a two-step process. First, ring-opening polymerization of cyclic esters like L-lactide or ε-caprolactone is conducted to create polyester (B1180765) prepolymers. These prepolymers are then coupled through their end groups to form higher molecular weight poly(ester-anhydrides). aalto.fiacs.org

A series of poly(ester-anhydrides) have been synthesized using dicarboxylic acids such as adipic, suberic, sebacic, and dodecanedioic acids, along with hydroxyalkanoic acids like ricinoleic acid. researchgate.net A modified method involves the initial synthesis of well-defined ester monomers by the stepwise addition of hydroxyalkanoic acid molecules to the melted dicarboxylic acid. These ester monomers are then activated with acetic anhydride and undergo melt condensation polymerization. researchgate.net This approach allows for the full consumption of the hydroxy acid without self-condensation. researchgate.net

The incorporation of ester linkages into the polyanhydride backbone can improve the shelf-life of the resulting poly(ester-anhydrides). researchgate.net For example, poly(ester-anhydrides) synthesized from sebacic acid and ricinoleic acid with alternating ester-anhydride bonds have been reported to be stable at room temperature for over 18 months. acs.orgresearchgate.net

Mechanistic Studies of Polymerization Initiation and Propagation

The mechanism of polymerization involving this compound, particularly in the formation of polyanhydrides, often begins with the activation of the corresponding dicarboxylic acid, suberic acid. This is typically achieved by heating the diacid with acetic anhydride. acs.orgresearchgate.net The resulting this compound can then undergo polymerization.

In the context of ring-opening copolymerization with epoxides, the initiation step generally involves the activation of the catalyst. For instance, in organoaluminum-catalyzed systems, the reaction is proposed to proceed through a coordination-insertion mechanism. The kinetics of the reaction can be first order with respect to the concentration of both the catalyst and a cocatalyst. nih.gov

During the propagation phase of ROCOP, the alternating insertion of the epoxide and anhydride monomers occurs. In some catalytic systems, such as those using certain zirconium(IV) catalysts, the reaction can favor the incorporation of multiple epoxide units for every one anhydride unit, leading to poly(ester-alt-ether) structures. nih.gov The mechanism by which anhydride groups are formed on a linear polymer is not always fully understood, as anhydride formation can occur almost simultaneously with polymer formation. google.com

Control over Molecular Weight and Polydispersity in Polymers

Achieving control over the molecular weight and polydispersity of polymers derived from this compound is crucial for their application, especially in the medical field. acs.org Research has demonstrated that the molecular weight of aliphatic polyanhydrides, including poly(suberic acid), can be effectively controlled. researchgate.net

A key factor in controlling molecular weight is the amount of acetic anhydride used during the synthesis. researchgate.net When a higher concentration of acetic anhydride (e.g., 1 equivalent) is used for the activation of the dicarboxylic acid monomers, polymers with high molecular weights and a good polydispersity index are obtained. acs.orgresearchgate.net Conversely, at lower concentrations of acetic anhydride (<1 equivalent), the unreacted carboxylic acid monomers can act as chain terminators, resulting in the formation of lower molecular weight polymers. acs.org The molecular weights of the synthesized poly(ester-anhydrides) are highly controllable and depend on the degree of activation of the ester monomers, which is determined by the amount of acetic anhydride used. researchgate.net

The table below illustrates the effect of the acetic anhydride to diacid monomer molar ratio on the weight average molecular weight of various polyanhydrides. researchgate.net

| Acetic Anhydride to Diacid Monomer Molar Ratio | Poly(suberic acid) Mw ( g/mol ) | Poly(azelaic acid) Mw ( g/mol ) | Poly(sebacic acid) Mw ( g/mol ) | Poly(dodecanedioic acid) Mw ( g/mol ) |

| 0.10 | ~2,000 | ~2,500 | ~3,000 | ~3,500 |

| 0.25 | ~4,000 | ~5,000 | ~6,000 | ~7,000 |

| 0.50 | ~8,000 | ~10,000 | ~12,000 | ~14,000 |

| 0.75 | ~12,000 | ~15,000 | ~18,000 | ~21,000 |

| 1.00 | ~16,000 | ~20,000 | ~24,000 | ~28,000 |

| 5.00 | ~17,000 | ~22,000 | ~26,000 | ~30,000 |

Data is estimated from graphical representations in the source material.

Influence of Catalytic Systems on Polymerization

The choice of catalyst is a critical factor that influences the outcome of polymerizations involving this compound. In the ring-opening copolymerization of anhydrides and epoxides, a wide range of metal-based catalysts have been explored.

Zirconium(IV) catalysts have been shown to produce poly(ester-alt-ethers) by incorporating approximately two equivalents of epoxide for every anhydride molecule. nih.gov

Metallocene complexes of titanium, zirconium, and hafnium are effective catalysts for the ROCOP of epoxides and anhydrides. rsc.org

Dinuclear Cerium(IV) complexes have demonstrated high turnover frequencies and high ester linkage selectivity in the ROCOP of phthalic anhydride and cyclohexene (B86901) oxide, suggesting their potential applicability to other anhydride systems. escholarship.org

Organoaluminum complexes , in conjunction with a cocatalyst, can achieve high conversion and selectivity in the copolymerization of epoxides and anhydrides, although the resulting polymers may have low molecular weights. nih.gov

Manganese(III) Schiff base complexes have also been used, with the catalyst's structure influencing the formation of alternating copolymers. rsc.org

Inorganic catalysts such as calcium oxide, zinc oxide, and calcium carbonate have been studied in the synthesis of poly(sebacic acid), a related aliphatic polyanhydride. researchgate.net

The table below summarizes the effect of different catalysts on the weight average molecular weight of poly(sebacic acid). researchgate.net

| Catalyst (1% w/w) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| No Catalyst | 10,500 | 2.1 |

| Calcium Carbonate | 12,500 | 2.3 |

| Calcium Oxide | 14,000 | 2.5 |

| Zinc Oxide | 15,500 | 2.6 |

Polymerization of sebacic acid with 0.3 equivalents of acetic anhydride.

Castagnoli-Cushman Reaction with this compound Analogues

The Castagnoli-Cushman reaction (CCR) is a multicomponent reaction that traditionally involves the reaction of cyclic anhydrides with imines to produce substituted lactams. chemrxiv.orgdigitellinc.com This reaction has historically been limited to five- and six-membered cyclic anhydrides like succinic and glutaric anhydrides. chemrxiv.orgdigitellinc.com

Reactivity of Larger Cyclic Anhydrides

Recent research has investigated the possibility of using larger cyclic anhydrides, such as adipic, pimelic, and suberic anhydrides, in the Castagnoli-Cushman reaction. chemrxiv.org These studies have shown that increasing the ring size of the anhydride leads to a decrease in its reactivity. digitellinc.com

Attempts to react this compound (a nine-membered ring) with azomethines under typical CCR conditions have been met with challenges. chemrxiv.org Instead of the expected seven-membered lactam products, the reaction often yields unexpected products, such as four-membered lactams (β-lactams). chemrxiv.org The formation of these β-lactams is proposed to occur through a pathway resembling the Staudinger reaction. chemrxiv.org This suggests that for larger cyclic anhydrides, the reaction mechanism deviates from the classical Castagnoli-Cushman pathway. chemrxiv.org Increasing the reaction temperature does not appear to favor the formation of the desired larger lactam products. digitellinc.com

Mechanistic Insights into Beta-Lactam Formation

The formation of a beta-lactam (β-lactam) ring, a four-membered cyclic amide, is a critical process in the synthesis of numerous significant antibiotics. wikipedia.org While direct synthesis of a β-lactam ring from this compound is not a standard or widely documented reaction, the principles of anhydride chemistry allow for mechanistic speculation on how it might participate in such a transformation, typically as part of a multi-step synthesis. The reaction would fundamentally involve the formation of an amide bond, a characteristic reaction of anhydrides.

A plausible pathway involves the ring-opening of this compound by an amine that contains a suitably positioned leaving group. This process follows the general mechanism of nucleophilic acyl substitution. libretexts.orgcrunchchemistry.co.uk

Step-by-Step Proposed Mechanism:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of a β-amino acid derivative attacking one of the electrophilic carbonyl carbons of this compound. This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This results in the formation of a linear molecule that is a derivative of both the original amine and suberic acid, with a terminal carboxylic acid group from the opened anhydride and a newly formed amide bond.

Intramolecular Cyclization: For β-lactam formation, the terminal carboxylic acid group would need to be activated (e.g., converted to an acyl halide or activated with a coupling agent). Following activation, an intramolecular nucleophilic attack by the newly formed amide's nitrogen would not be feasible for ring closure. A more likely scenario involves a precursor molecule where the amine is part of a larger structure designed for cyclization. For instance, the ring-opened this compound derivative could be further modified. However, a more direct, albeit complex, approach involves a Staudinger-type synthesis where a modified suberoyl group is attached to an imine.

A more relevant industrial application involves the conjugation of existing β-lactam antibiotics to polymers derived from anhydrides. mdpi.com For example, maleic anhydride copolymers react with antibiotics like ampicillin. mdpi.com In this process, the primary amino group of the antibiotic attacks the anhydride, leading to a ring-opening reaction and the formation of a stable amide bond, linking the drug to the polymer backbone. mdpi.com A similar conjugation could be envisioned for polymers created from this compound, functionalizing them with β-lactam-containing molecules.

Other Transformative Reactions of this compound

This compound, as a cyclic dicarboxylic anhydride, is a versatile reagent in organic synthesis, primarily utilized in reactions that open its ring to introduce the suberoyl moiety into other molecules.

Acylation Reactions

Acylation is the process of introducing an acyl group into a compound. This compound is an effective acylating agent, reacting with a variety of nucleophiles in what is known as a nucleophilic acyl substitution reaction. crunchchemistry.co.uksavemyexams.com This reaction is fundamental to its utility in synthesis. The general mechanism involves the nucleophile attacking a carbonyl carbon, leading to the opening of the anhydride ring and the formation of a new acyl derivative and a carboxylate. libretexts.orgmasterorganicchemistry.com

The reaction can be generalized as follows:

Step 1 (Nucleophilic Addition): A nucleophile (Nu-H), such as an alcohol, amine, or water, attacks one of the carbonyl carbons of this compound. This forms a tetrahedral intermediate. libretexts.org

Step 2 (Elimination): The intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate as the leaving group. This opens the anhydride ring. crunchchemistry.co.uk

Step 3 (Proton Transfer): A final deprotonation step, often facilitated by a weak base like pyridine, neutralizes the product. libretexts.org

Below is a table summarizing common acylation reactions with this compound.

| Nucleophile (Nu-H) | Reactant Type | Product Type | Resulting Functional Groups |

| Water (H₂O) | Hydrolysis | Dicarboxylic Acid | Two Carboxylic Acids |

| Alcohol (R-OH) | Alcoholysis | Monoester | Ester and Carboxylic Acid |

| Ammonia (NH₃) | Aminolysis | Monoamide | Amide and Carboxylic Acid |

| Primary Amine (R-NH₂) | Aminolysis | N-Substituted Monoamide | N-Substituted Amide and Carboxylic Acid |

These reactions are pivotal in synthesizing monomers for step-growth polymerization or for creating functionalized molecules with a flexible eight-carbon chain.

Derivatization for Functional Material Development

The reactivity of this compound makes it a valuable building block for the development of functional materials, particularly biodegradable polymers for biomedical applications. acs.org Derivatization involves chemically modifying a compound to produce a new compound with different properties.

One of the most significant applications is in the synthesis of polyanhydrides. acs.org Polyanhydrides are a class of biodegradable polymers known for their use in controlled drug delivery systems. acs.org Suberic acid, derived from the hydrolysis of this compound, can be co-polymerized with other dicarboxylic acids through melt condensation to form these polymers.

The derivatization of this compound itself is key to creating monomers for these advanced materials. For instance, reacting this compound with drug molecules containing alcohol or amine groups can create drug-monomer conjugates. These conjugates can then be polymerized, incorporating the drug directly into the polymer backbone. As the polyanhydride material degrades in the body via hydrolysis of its anhydride linkages, the drug is released in a controlled manner. acs.org

Research findings indicate that the properties of these materials can be tuned by altering the monomers. For example, creating copolymers of suberic acid with more hydrophobic diacids can modify the degradation rate and, consequently, the drug release profile.

| Derivatization Approach | Starting Materials | Resulting Material/Product | Key Feature/Application |

| Polymer Backbone Integration | Suberic acid (from anhydride), other diacids | Aliphatic Polyanhydrides | Biodegradable matrix for controlled drug release. acs.org |

| Drug Conjugation | This compound, bioactive drug with -OH or -NH₂ group | Drug-Suberate Monomer | Covalent incorporation of drugs for creating pro-drug polymers. acs.org |

| Functional Monomer Synthesis | This compound, functional alcohols/amines | Suberate-based monomers with pendant groups | Allows for synthesis of polymers with specific functionalities (e.g., for targeting or imaging). |

This derivatization capability allows for the rational design of biomaterials where the chemical structure, degradation kinetics, and therapeutic function are precisely controlled.

Advanced Characterization Techniques in Suberic Anhydride Research

Spectroscopic Methods for Structural Elucidation of Suberic Anhydride (B1165640) and its Derivatives

Spectroscopy is indispensable for determining the molecular structure of suberic anhydride and confirming the successful synthesis of its derivatives. Techniques such as NMR, FTIR, and Mass Spectrometry offer detailed insights into the atomic arrangement and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the structure of this compound and to characterize the products of its reactions.

For this compound, the symmetry of the molecule simplifies its NMR spectra. In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the carbonyl groups (α-protons) are deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) protons in the aliphatic chain. The ¹³C NMR spectrum is characterized by a distinct signal for the carbonyl carbons, which appear significantly downfield due to the strong deshielding effect of the attached oxygen atoms. rsc.org The aliphatic carbons are observed in the upfield region of the spectrum. rsc.org

In the study of this compound derivatives, such as polyanhydrides formed from suberic acid, NMR provides crucial information. mdpi.comresearchgate.net For instance, the polymerization of suberic acid can be monitored by observing the chemical shifts of the methylene protons adjacent to the newly formed anhydride linkages. researchgate.net Similarly, when this compound is incorporated into more complex molecules, NMR is used to confirm the covalent attachment and the structural integrity of the final product. caltech.edu

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR | 2.55 (triplet) | Protons on carbons α to carbonyl groups (4H) |

| 1.75 (multiplet) | Protons on carbons β to carbonyl groups (4H) | |

| 1.45 (multiplet) | Protons on carbons γ to carbonyl groups (4H) | |

| ¹³C NMR | 171.5 | Carbonyl carbons (C=O) |

| 34.5 | Carbons α to carbonyl groups | |

| 24.0, 22.5 | Other methylene carbons in the ring |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The anhydride group has a highly characteristic IR absorption pattern, making FTIR an essential tool in this compound research. Saturated cyclic anhydrides, like this compound, exhibit two distinct carbonyl (C=O) stretching bands. spectroscopyonline.commsu.edu This splitting arises from symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. spectroscopyonline.com

The asymmetric, higher-frequency band is typically found between 1870-1845 cm⁻¹, while the symmetric, lower-frequency band appears in the 1800-1775 cm⁻¹ range. spectroscopyonline.com The lower frequency band is generally the more intense of the two for cyclic anhydrides. msu.edulibretexts.org Another characteristic absorption is the C-O-C stretching vibration, which is observed in the 1300 to 1000 cm⁻¹ region. spectroscopyonline.com

FTIR is widely used to monitor reactions involving this compound. For example, in the synthesis of polyanhydrides from dicarboxylic acids like suberic acid, the formation of the anhydride is confirmed by the appearance of the characteristic double carbonyl peaks (around 1815 cm⁻¹ and 1740 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid group. mdpi.com This technique is also employed to verify the structure of complex derivatives, where the presence of the anhydride bands confirms its successful incorporation. acs.orgacs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Asymmetric C=O Stretch | 1870 - 1845 | Characteristic for saturated cyclic anhydrides. spectroscopyonline.com |

| Symmetric C=O Stretch | 1800 - 1775 | Typically stronger in intensity for cyclic anhydrides. spectroscopyonline.commsu.edu |

| C-O-C Stretch | 1300 - 1000 | Indicates the anhydride ether linkage. spectroscopyonline.com |

| Polyanhydride C=O Stretches | ~1815 and ~1740 | Observed in polyanhydrides derived from suberic acid. mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns. pressbooks.pub High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule, allowing for the deduction of its precise molecular formula. pressbooks.pub

In the analysis of this compound and its derivatives, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed, especially for larger, more complex derivatives that are not easily volatilized. rsc.orgcaltech.edu While a molecular ion peak for this compound itself may be difficult to observe under harsh ionization conditions like electron impact (EI) due to easy fragmentation, softer ionization methods can be used. pressbooks.pub The fragmentation of cyclic anhydrides can be complex, but it provides a fingerprint that can be used for identification. uni-saarland.de For instance, the analysis of complex conjugates incorporating a suberic acid moiety has been successfully achieved using ESI-HRMS and MALDI-Time-of-Flight (TOF) MS to confirm their molecular weight and composition. rsc.orgcaltech.edu

Fourier Transform Infrared (FTIR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds. While this compound can be analyzed by GC, its precursor, suberic acid, is often derivatized to increase its volatility for GC-MS analysis. mdpi.comresearchgate.net For instance, trimethylsilyl (B98337) derivatization is a common procedure for analyzing dicarboxylic acids in complex biological or environmental samples. mdpi.com This technique is invaluable for assessing the purity of starting materials and identifying by-products in a reaction mixture, thereby ensuring the quality of the final product. science.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-phase HPLC is frequently used, where a nonpolar stationary phase is used with a polar mobile phase.

HPLC is extensively used for the purity assessment of this compound derivatives. For example, the purity of suberanilic acid, formed from the reaction of this compound and aniline (B41778), has been determined to be greater than 99.5% using HPLC. google.comgoogle.com The technique is also a powerful tool for reaction monitoring. The progress of a reaction, such as the acylation of aniline by this compound, can be followed by taking aliquots from the reaction mixture over time and analyzing them by HPLC to measure the consumption of reactants and the formation of products. unimi.itresearchgate.net This allows for the precise optimization of reaction conditions to maximize yield and purity. unimi.it

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. fraunhofer.deresolvemass.cachromatographytoday.com The principle of GPC is based on separating molecules according to their size, or more accurately, their hydrodynamic volume in solution. resolvemass.ca As a polymer sample dissolved in a suitable solvent (the mobile phase) passes through a column packed with porous gel, larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. resolvemass.ca This separation allows for the determination of key parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. resolvemass.ca These molecular characteristics are critical as they directly influence the mechanical, thermal, and degradation properties of the polymer. dksh.com

In the research of this compound-based polymers, GPC is routinely employed to confirm successful polymerization and to characterize the resulting macromolecules. For instance, various poly(ester-anhydrides) have been synthesized and their molecular weights determined using GPC systems, often equipped with a refractive index detector. researchgate.netacs.org Research has demonstrated the ability to control the molecular weight of aliphatic polyanhydrides, such as poly(suberic acid), through synthetic parameters, with GPC serving as the primary tool for verification. researchgate.net

The table below presents GPC data for several polymers synthesized using suberic acid or other related monomers, illustrating the typical molecular weight ranges and dispersities achieved.

Table 1: GPC Characterization Data for Various Polyanhydrides

| Polymer | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Poly(sebacic acid-ricinoleic acid) (P(SA-RA)) | 11,500 | 2.3 | nih.govacs.org |

| Poly(ricinoleic acid succinate) (PRAS) | 11,900 | 1.87 | nih.govacs.org |

| Poly(hydroxystearic acid succinate) (PHSAS) | 19,100 | 2.44 | nih.govacs.org |

Thermal Analysis for Polymer Properties

Thermal analysis encompasses a group of techniques used to measure the physical and chemical properties of materials as a function of temperature. For this compound-based polymers, the most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netuva.nl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. semanticscholar.org It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). semanticscholar.orgresearchgate.net The Tg is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. acs.org For example, studies on poly(anhydrides) have shown that aliphatic variants like poly(suberic acid) anhydride are highly crystalline with a defined melting temperature of 82 °C. researchgate.net In copolymers, the incorporation of flexible spacers, such as those derived from suberic acid, can influence the thermal behavior, often leading to a decrease in the melting temperature. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uva.nl This technique is essential for determining the thermal stability and decomposition profile of polymers. researchgate.net TGA data reveals the onset decomposition temperature, which indicates the initiation of thermal degradation, and the temperature at which maximum weight loss occurs. acs.org Research on copolymers containing suberic acid has utilized TGA to assess thermal stability, finding that significant thermal decomposition often occurs at temperatures between 300 and 400 °C. uva.nlrsc.org

The following table summarizes thermal properties for polymers related to this compound research.

Table 2: Thermal Properties of Various Polymers from DSC and TGA

| Polymer System | Thermal Property | Value (°C) | Technique | Reference |

|---|---|---|---|---|

| Poly(suberic acid) anhydride | Melting Temperature (Tm) | 82 | DSC | researchgate.net |

| LC Copolymers with varying spacer length | Decomposition Temperature | 300 - 400 | TGA | rsc.org |

| Chiral Monomer (M1, adipic spacer) | Melting Temperature (Tm) | 180.1 | DSC | rsc.org |

| Chiral Monomer (M4, sebacic spacer) | Melting Temperature (Tm) | 117.3 | DSC | rsc.org |

| Indole-based Polyesters (5ay series) | Glass Transition Temperature (Tg) | 71 - 113 | DSC | acs.org |

Microscopic Techniques for Morphological Analysis of Related Materials

Microscopic techniques are indispensable for visualizing the surface topography and internal structure (morphology) of polymer-based materials. campoly.com The morphology, including features like particle size, porosity, and surface texture, can significantly impact a material's performance, especially in applications such as drug delivery and tissue engineering. researchgate.netcicenergigune.com

Scanning Electron Microscopy (SEM) is a widely used technique for the morphological characterization of this compound-related materials. researchgate.netresearchgate.net SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. campoly.com This analysis can reveal details about the shape and surface features of materials. For instance, SEM has been used to characterize bioerodible polyanhydride microspheres, confirming their smooth, spherical morphology. researchgate.net In studies involving polymer blends, microscopy is used to analyze the phase morphology, such as the size and distribution of dispersed droplets, which is critical for determining the mechanical properties of the final composite material. acs.org The technique has also been applied to analyze cellulose (B213188) modified with suberic acid, providing insights into how chemical modifications affect the material's surface structure. mdpi.com

Applications and Emerging Research Areas of Suberic Anhydride Derivatives

Medicinal Chemistry and Pharmaceutical Applications

Suberic anhydride (B1165640) derivatives are at the forefront of medicinal chemistry research, serving as key components in the development of novel therapeutics.

Suberic Anhydride as an Intermediate in Drug Synthesis

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. lookchem.com Its role as a bifunctional molecule allows for the introduction of a flexible eight-carbon chain, which is a common structural motif in many biologically active molecules.

Suberoylanilide hydroxamic acid (SAHA), commercially known as Vorinostat (B1683920), is a prominent anticancer agent, and its synthesis heavily relies on this compound. researchgate.netwikipedia.org Vorinostat is used for the treatment of cutaneous T-cell lymphoma. researchgate.netwikipedia.org The synthesis of Vorinostat typically involves the ring-opening of this compound with aniline (B41778) to form suberanilic acid. allfordrugs.comgoogle.comchemrxiv.org This intermediate is then coupled with hydroxylamine (B1172632) to yield the final product. allfordrugs.comgoogle.com Various synthetic strategies have been developed to optimize this process, including chemoenzymatic approaches that utilize lipases for key steps, aiming for higher yields and more sustainable methods. unimi.itunimi.it

Table 1: Selected Synthetic Routes to Vorinostat

| Starting Material | Key Reagents | Overall Yield (%) | Reference(s) |

|---|---|---|---|

| Suberic acid diacid chloride | Aniline, Hydroxylamine hydrochloride | 15-30 | allfordrugs.com |

| Suberic acid | Aniline, Methanol, Hydroxylamine hydrochloride, Sodium methoxide | ~23 | allfordrugs.comsapub.org |

| Suberic acid | Aniline (high-temperature melt) | 35 | allfordrugs.comgoogle.com |

| This compound | Aniline, Ethyl chloroformate, Hydroxylamine | 58 | allfordrugs.comgoogle.comgoogle.com |

| This compound | Aniline, Methanol, Hydroxylamine | ~65 | chemicalbook.com |

This compound is a cornerstone in the development of a class of drugs known as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net HDACs are enzymes that play a critical role in gene regulation, and their inhibition has emerged as a promising strategy in cancer therapy. researchgate.net Vorinostat (SAHA) is a prime example of a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms. unimi.itcellagentech.com

The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. The suberic acid backbone, derived from this compound, often forms the linker region in these inhibitors. koreascience.kr Researchers have synthesized numerous SAHA analogs by modifying the cap group to enhance potency and selectivity for specific HDAC isoforms. nih.govacs.org For instance, substituting the phenyl ring of SAHA with different groups can significantly impact the inhibitory activity. acs.org

The application of this compound extends to the synthesis of a variety of anticancer agents beyond Vorinostat and its direct analogs. biosynth.com The structural motif provided by this compound is incorporated into molecules designed to target different aspects of cancer cell biology. frontiersin.org For example, derivatives have been created that combine the HDAC-inhibiting properties of a suberic acid-derived chain with other pharmacophores to create dual-action drugs. acs.org These hybrid molecules aim to achieve synergistic effects by targeting multiple pathways involved in cancer progression. acs.org

Emerging research has highlighted a potential role for this compound derivatives in combating the human immunodeficiency virus (HIV). One of the major challenges in curing HIV is the virus's ability to remain dormant in a latent state within cells, making it invisible to the immune system and antiretroviral drugs. eatg.org Certain HDAC inhibitors, including Vorinostat, have been investigated for their ability to "shock and kill" these latently infected cells by reactivating the dormant virus, thereby making it susceptible to eradication. chemicalbook.comeatg.org Derivatives of DAG-lactone, which have been studied for cancer and Alzheimer's disease, are also being explored for their latency-reversing activity. eatg.org Research in this area is ongoing, with a focus on developing more effective and less toxic latency-reversing agents. mdpi.comnih.gov

Synthesis of Anticancer Agents

Design and Synthesis of Ferrocene-Containing HDAC Inhibitors

A novel and exciting area of research involves the incorporation of a ferrocene (B1249389) moiety into the structure of HDAC inhibitors. mdpi.com Ferrocene, an organometallic compound, offers unique structural and electronic properties that can be exploited in drug design. mdpi.com It can act as a bioisostere for the phenyl ring found in traditional HDAC inhibitors like SAHA. mdpi.com

The synthesis of these ferrocene-containing HDAC inhibitors often utilizes this compound or related derivatives. mdpi.comresearchgate.net For example, ferrocenyl-containing anilines can be reacted with activated forms of suberic acid, such as suberoyl chloride or this compound, to create hybrid molecules. mdpi.comresearchgate.net